molecular formula C6H8O B13128579 (E)-Hexa-2,5-dienal

(E)-Hexa-2,5-dienal

Cat. No.: B13128579
M. Wt: 96.13 g/mol
InChI Key: MZYGUISKQYKORT-SNAWJCMRSA-N
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Description

(E)-Hexa-2,5-dienal is an organic compound with the molecular formula C6H8O. It is an aldehyde with a conjugated diene system, characterized by its distinct aroma, often described as green, grassy, or cucumber-like. This compound is naturally found in various plants and is used in the flavor and fragrance industry due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Hexa-2,5-dienal can be synthesized through several methods. One common approach involves the oxidation of (E)-hex-2-en-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene aldehyde.

Industrial Production Methods: In industrial settings, this compound is often produced through the ozonolysis of linoleic acid, followed by reductive workup. This method is preferred due to its efficiency and the availability of linoleic acid from natural sources.

Chemical Reactions Analysis

Types of Reactions: (E)-Hexa-2,5-dienal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form hexadienoic acid.

    Reduction: Reduction of this compound yields (E)-hex-2-en-1-ol.

    Addition Reactions: The conjugated diene system allows for Diels-Alder reactions with dienophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Diels-Alder Reactions: These reactions often require a catalyst like Lewis acids (e.g., AlCl3) and are conducted under mild temperatures.

Major Products:

    Oxidation: Hexadienoic acid.

    Reduction: (E)-hex-2-en-1-ol.

    Diels-Alder Reaction: Cyclohexene derivatives.

Scientific Research Applications

(E)-Hexa-2,5-dienal has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studies have shown its role in plant defense mechanisms, acting as a signaling molecule.

    Medicine: Research is ongoing into its potential antimicrobial and antioxidant properties.

    Industry: Widely used in the flavor and fragrance industry, it is also explored for its potential in creating bio-based chemicals.

Mechanism of Action

The mechanism of action of (E)-Hexa-2,5-dienal involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amines, affecting protein function. Its conjugated diene system allows it to participate in peroxidation reactions, influencing oxidative stress pathways. These interactions can lead to antimicrobial effects by disrupting microbial cell membranes and proteins.

Comparison with Similar Compounds

    (E)-Hex-2-enal: Another aldehyde with a similar structure but lacks the conjugated diene system.

    Hexanal: A saturated aldehyde with no double bonds.

    (E)-2-Nonenal: A longer-chain aldehyde with a similar conjugated system.

Comparison: (E)-Hexa-2,5-dienal is unique due to its conjugated diene system, which imparts distinct chemical reactivity and biological activity. Compared to (E)-Hex-2-enal, it has enhanced stability and reactivity in Diels-Alder reactions. Unlike hexanal, it can participate in peroxidation reactions, making it more effective in oxidative stress-related applications.

Properties

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(2E)-hexa-2,5-dienal

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2,4-6H,1,3H2/b5-4+

InChI Key

MZYGUISKQYKORT-SNAWJCMRSA-N

Isomeric SMILES

C=CC/C=C/C=O

Canonical SMILES

C=CCC=CC=O

Origin of Product

United States

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